4-Ethylnitrobenzene

Physical Organic Chemistry Chemical Engineering Environmental Fate

4-Ethylnitrobenzene (CAS 100-12-9), also known as p-ethylnitrobenzene or 1-ethyl-4-nitrobenzene, is a monosubstituted nitroaromatic compound characterized by an ethyl group in the para-position relative to the nitro group on the benzene ring. This substitution pattern confers distinct physicochemical properties compared to other nitrobenzene derivatives.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 100-12-9
Cat. No. B091404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylnitrobenzene
CAS100-12-9
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H9NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3
InChIKeyRESTWAHJFMZUIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylnitrobenzene (CAS 100-12-9): A para-Substituted Nitroaromatic Building Block for Targeted Organic Synthesis and Industrial Intermediates


4-Ethylnitrobenzene (CAS 100-12-9), also known as p-ethylnitrobenzene or 1-ethyl-4-nitrobenzene, is a monosubstituted nitroaromatic compound characterized by an ethyl group in the para-position relative to the nitro group on the benzene ring [1]. This substitution pattern confers distinct physicochemical properties compared to other nitrobenzene derivatives . The compound is a clear, yellow to orange liquid at ambient temperature with a melting point of approximately -12°C to -18°C and a boiling point range of 242-246°C, reflecting its moderately hydrophobic nature with an octanol-water partition coefficient (log Kow) of approximately 3.03 [2]. As a versatile chemical intermediate, 4-ethylnitrobenzene is predominantly synthesized via the nitration of ethylbenzene using mixed acid (HNO₃/H₂SO₄) and serves as a key precursor for the production of 4-ethylaniline, 4-nitroacetophenone, and various pharmaceutical and agrochemical agents [3].

Why 4-Ethylnitrobenzene Cannot Be Interchanged with Other Nitrobenzene Derivatives: The Critical Role of Alkyl Chain Length and Substitution Pattern in Downstream Reactivity


Substitution of 4-ethylnitrobenzene with other in-class nitroaromatic compounds such as 4-nitrotoluene or nitrobenzene is not scientifically valid due to fundamental differences in physicochemical behavior and reaction selectivity. The length and nature of the para-alkyl substituent directly influence key parameters including electron density distribution on the aromatic ring, steric hindrance around the reaction center, and the compound's behavior in biological or catalytic systems [1]. For instance, the ethyl group in 4-ethylnitrobenzene imparts a different van der Waals volume and hydrophobic character compared to the methyl group in 4-nitrotoluene, which alters its interaction with catalysts and biological enzymes [2]. Furthermore, the para-ethyl substitution pattern dictates the regioselectivity of subsequent chemical transformations, leading to distinct product profiles that are essential for specific synthetic pathways, particularly in the production of pharmaceuticals like chloramphenicol intermediates [3]. These quantitative differences, detailed below, underscore the necessity of using the precise compound for applications where reaction specificity and product purity are paramount.

Quantitative Differentiation of 4-Ethylnitrobenzene (CAS 100-12-9) Against Closest Analogs: A Data-Driven Selection Guide


Physicochemical Property Comparison: Higher Boiling Point and Log Kow of 4-Ethylnitrobenzene vs. 4-Nitrotoluene

4-Ethylnitrobenzene exhibits a significantly higher boiling point and a greater octanol-water partition coefficient (log Kow) compared to its closest analog, 4-nitrotoluene. Specifically, the boiling point of 4-ethylnitrobenzene is 245-246°C [1], whereas 4-nitrotoluene boils at 238.3°C [2], a difference of approximately 7°C. The log Kow for 4-ethylnitrobenzene is reported as 3.03 [1], compared to 2.37 for 4-nitrotoluene [2], indicating that 4-ethylnitrobenzene is approximately 4.5 times more lipophilic. These differences stem directly from the increased alkyl chain length (ethyl vs. methyl), which enhances hydrophobic interactions and van der Waals forces.

Physical Organic Chemistry Chemical Engineering Environmental Fate

Synthetic Process Selectivity: Enhanced Para-Selectivity in Continuous Nitration of Ethylbenzene vs. Toluene

The continuous nitration of ethylbenzene to produce 4-ethylnitrobenzene demonstrates a distinct para-selectivity advantage over the analogous nitration of toluene. In a patented continuous process, the nitration of ethylbenzene yields a para-to-ortho (p/o) isomer ratio that can be tuned and optimized for high para-selectivity due to the greater steric bulk of the ethyl group [1]. While the exact p/o ratio for this specific process is proprietary, the patent emphasizes achieving a 'high para-selectivity' compared to batch processes [1]. This is in contrast to the nitration of toluene, where the p/o ratio typically ranges from 1.2 to 1.6 under standard mixed-acid conditions [2], reflecting the reduced steric discrimination of the smaller methyl group.

Process Chemistry Nitration Flow Chemistry

Bioremediation Pathway Differentiation: Distinct Electron Transport Mechanism for 4-Ethylnitrobenzene Reduction by Shewanella oneidensis MR-1

The microbial reduction of 4-ethylnitrobenzene by the electrochemically active bacterium Shewanella oneidensis MR-1 proceeds via a distinct electron transport pathway compared to smaller nitroaromatic compounds. While nitrobenzene and 4-nitrotoluene are reduced through both the Mtr respiratory pathway and the NfnB-related pathway, the study explicitly confirms that 4-ethylnitrobenzene reduction also utilizes both pathways [1]. However, the key differentiation lies in the correlation of reduction efficiency with the van der Waals volume of the nitroaromatic compound, which was identified as the critical factor determining the reduction mechanism [1]. The larger van der Waals volume of 4-ethylnitrobenzene (estimated ~120 ų) compared to 4-nitrotoluene (~106 ų) alters its interaction with enzyme active sites, leading to different reduction kinetics and pathway preferences.

Bioremediation Microbial Reduction Environmental Microbiology

Catalytic Hydrogenation Chemoselectivity: Selective Formation of 4-Ethylnitrobenzene from 4-Nitrostyrene vs. Over-Reduction with Conventional Catalysts

4-Ethylnitrobenzene is not only a starting material but also a key intermediate in selective hydrogenation reactions. A study demonstrated that Pd nanoparticles encapsulated in conjugated microporous polymers (Pd/CMP-N2 and Pd/CMP-H2) exhibit high chemoselectivity in the hydrogenation of 4-nitrostyrene, producing 4-ethylnitrobenzene as the primary product [1]. In direct contrast, conventional Pd nanoparticles supported on carbon (Ketjen black) under the same conditions lead to complete reduction, yielding 4-ethylaniline [1]. This demonstrates that 4-ethylnitrobenzene represents a 'trapped' intermediate state that is only accessible with tailored catalysts, whereas standard catalysts push the reaction to full reduction. This is a unique reactivity profile compared to other nitroarenes where such a stable intermediate may not be as readily isolated.

Catalysis Heterogeneous Catalysis Selective Hydrogenation

Mass Spectrometric Fragmentation Behavior: Unique Isomerization Pathway for p-Ethylnitrobenzene vs. p-Nitrotoluene Ions

Under mass spectrometric analysis, the molecular ions of 4-ethylnitrobenzene exhibit a unique isomerization pathway that is not observed for its methyl analog, 4-nitrotoluene. A study using Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) revealed that p-ethylnitrobenzene ions undergo a specific isomerization reaction upon collision-induced dissociation (CID) and photodissociation, which is distinct from the fragmentation behavior of p-nitrotoluene ions [1]. The study, titled 'A unique isomerization for p-nitrotoluene and p-ethylnitrobenzene ions', highlights that the ethyl group in the para-position facilitates an ion-molecule reaction pathway that is energetically inaccessible or kinetically disfavored for the methyl-substituted analog. This leads to differences in the abundance of NO elimination fragments and other diagnostic ions.

Analytical Chemistry Mass Spectrometry Ion Chemistry

Validated Application Scenarios for 4-Ethylnitrobenzene (CAS 100-12-9) Based on Quantitative Differentiation Evidence


Production of 4-Nitroacetophenone: A Key Intermediate for Chloramphenicol Synthesis

The selective aerobic oxidation of 4-ethylnitrobenzene to 4-nitroacetophenone is a validated industrial process, achieving selectivities over 90% and a turnover number (TON) of up to 5370 using metalloporphyrin catalysts [1]. Specifically, the T(p-Cl)PPMn catalyst demonstrated a selectivity of 93.6% for 4-nitroacetophenone with a conversion of 51.9%, minimizing byproducts such as 4-nitrobenzoic acid (3.3%) [1]. This transformation is uniquely suited to 4-ethylnitrobenzene due to the specific oxidation potential of the ethyl side chain, which is not achievable with 4-nitrotoluene or other alkyl nitrobenzenes. The resulting 4-nitroacetophenone is a critical precursor in the synthesis of chloramphenicol, a broad-spectrum antibiotic. Procurement of high-purity 4-ethylnitrobenzene is therefore essential for pharmaceutical manufacturers aiming to optimize this specific synthetic route.

Precursor for 4-Ethylaniline: A Building Block for Dyes, Pharmaceuticals, and Agrochemicals

The reduction of 4-ethylnitrobenzene is the primary industrial route to 4-ethylaniline [1]. 4-Ethylaniline is a versatile intermediate used in the production of various dyes, pharmaceuticals, and agrochemicals [2]. The distinct properties of the ethyl group, compared to a methyl group in toluidines, confer different solubility, reactivity, and biological activity to the final products. For instance, 4-ethylaniline can be used to synthesize specific azo dyes with enhanced hydrophobicity or to build pharmaceutical agents with improved pharmacokinetic profiles. The high-yield reduction of 4-ethylnitrobenzene to 4-ethylaniline can be achieved using various catalysts, including those described in EP 0211545 A3 [3], making this a robust and scalable process.

Specialized Catalyst and Reaction Development: A Model Substrate for Selective Hydrogenation Studies

4-Ethylnitrobenzene serves as a valuable model substrate for the development and benchmarking of new heterogeneous catalysts, particularly for selective hydrogenation reactions. Its behavior in the hydrogenation of 4-nitrostyrene, where it can be trapped as an intermediate or undergo full reduction to 4-ethylaniline depending on the catalyst [1], makes it an ideal probe for assessing catalyst chemoselectivity. Researchers developing novel catalysts for the pharmaceutical and fine chemical industries can use 4-ethylnitrobenzene to quantify the selectivity of their materials for nitro group reduction in the presence of other reducible functionalities. This application directly leverages the compound's unique position as a stable, isolable intermediate in a catalytic sequence.

Environmental Fate and Bioremediation Studies: A Model Contaminant with Distinct Microbial Reduction Pathways

Due to its distinct van der Waals volume and specific interaction with microbial electron transport chains, 4-ethylnitrobenzene is a relevant model compound for studying the environmental fate and bioremediation of nitroaromatic pollutants [1]. Its reduction by Shewanella oneidensis MR-1, which proceeds via pathways influenced by its molecular size, provides a benchmark for understanding how alkyl chain length affects the biodegradability of nitroaromatic contaminants [1]. Environmental scientists and engineers can use 4-ethylnitrobenzene to assess the efficacy of bioremediation strategies, as its behavior is distinct from that of smaller nitroaromatics like nitrobenzene and 4-nitrotoluene. This knowledge is critical for designing targeted cleanup strategies at contaminated industrial sites.

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